![molecular formula C37H67ClO4 B13401271 (27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione](/img/structure/B13401271.png)
(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 is a synthetic lipid compound that has garnered significant attention due to its biochemical and physiological effects. As a member of the chlorinated lipids family, it exhibits notable anti-inflammatory and anti-tumor properties .
Preparation Methods
The synthesis of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 involves the esterification of palmitic acid and linoleic acid with 3-chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure the desired product is obtained . Industrial production methods often involve large-scale esterification processes with rigorous purification steps to achieve high purity levels .
Chemical Reactions Analysis
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a diol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 has a wide range of scientific research applications:
Mechanism of Action
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 exerts its effects through several molecular targets and pathways:
Inhibition of NF-κB: This transcription factor is crucial in various disorders, and its inhibition by the compound leads to reduced inflammation.
Activation of AMPK: This protein regulates energy metabolism and exhibits anti-tumor properties.
Induction of Apoptosis: The compound induces programmed cell death, which is vital for eliminating damaged cells.
Comparison with Similar Compounds
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 can be compared with other similar compounds, such as:
Rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol: This compound has a similar structure but contains linolenic acid instead of linoleic acid.
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: This compound has an oleoyl group instead of a chloropropanediol moiety.
Rac-1-Palmitoyl-3-chloropropanediol: This compound lacks the linoleoyl group and has different biochemical properties.
Rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 is unique due to its specific combination of fatty acid esters and chloropropanediol, which confer its distinct biochemical and physiological effects.
Properties
Molecular Formula |
C37H67ClO4 |
|---|---|
Molecular Weight |
616.4 g/mol |
IUPAC Name |
(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione |
InChI |
InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h11,13,17-18,34,41-42H,3-10,12,14-16,19-33H2,1-2H3/b13-11-,18-17-/i33D2,34D,41D,42D |
InChI Key |
RKODLAQXWBZYNH-KBXXHTAZSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)CCCCCCC/C=C\C/C=C\CCCCC)C(C(=O)CCCCCCCCCCCCCCC)(O[2H])O[2H])Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13401188.png)
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid](/img/structure/B13401190.png)
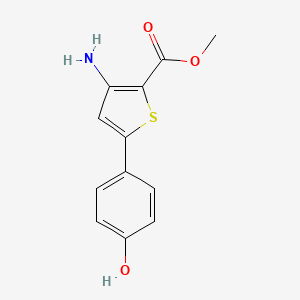
![N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B13401193.png)
![[1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride](/img/structure/B13401195.png)
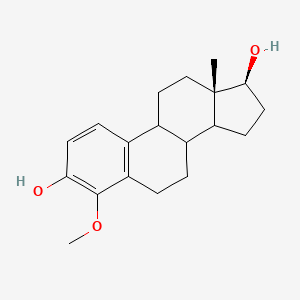

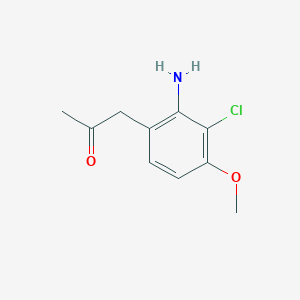


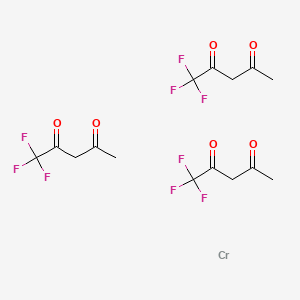
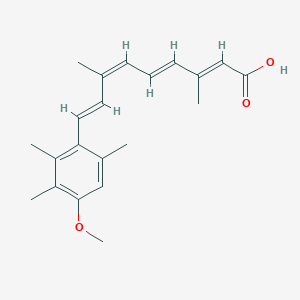
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

